molecular formula C12H14O3 B3373366 3-[(3-Methylbut-2-en-1-yl)oxy]benzoic acid CAS No. 1005163-13-2

3-[(3-Methylbut-2-en-1-yl)oxy]benzoic acid

Cat. No.: B3373366
CAS No.: 1005163-13-2
M. Wt: 206.24 g/mol
InChI Key: MPDXZEAUIIFQRB-UHFFFAOYSA-N
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Description

General Context and Significance of Benzoic Acid Derivatives in Chemical Biology

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental scaffolds in the realm of chemical biology and medicinal chemistry. preprints.orgwikipedia.orgresearchgate.net The basic structure, consisting of a benzene (B151609) ring attached to a carboxyl group, serves as a versatile template for the synthesis of a vast array of compounds with diverse biological activities. preprints.orgwikipedia.org Naturally occurring in many plants, benzoic acid and its derivatives are integral intermediates in the biosynthesis of numerous secondary metabolites. wikipedia.orgnih.gov

In industrial and pharmaceutical applications, benzoic acid derivatives are widely utilized. They serve as precursors for the synthesis of many organic substances and are commonly used as antimicrobial preservatives in food, cosmetics, and pharmaceutical products. nih.govijcrt.org The chemical tractability of the benzoic acid core allows for modifications that can modulate the compound's physicochemical properties and biological functions. preprints.org Researchers have successfully synthesized numerous derivatives that exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. preprints.orgresearchgate.net This established importance of the benzoic acid framework underscores the scientific interest in exploring novel derivatives for potential therapeutic applications.

Overview of Prenylated Aromatic Compounds in Academic Research

Prenylation, the attachment of a prenyl group (typically a 3-methyl-2-butenyl (B1208987) moiety), is a key biochemical modification that enhances the structural diversity and biological activity of aromatic compounds. researchgate.netnih.govkyoto-u.ac.jp This process is a crucial link between the shikimate or polyketide pathways, which produce aromatic structures, and the isoprenoid pathway, which provides the prenyl group. nih.govkyoto-u.ac.jp The addition of this lipophilic side chain can significantly alter the pharmacological profile of the parent molecule, often leading to increased potency. researchgate.netrsc.org

In nature, prenylation is catalyzed by a class of enzymes known as prenyltransferases. researchgate.netnih.gov Prenylated aromatic compounds, such as flavonoids, coumarins, and phenylpropanoids, are abundant in medicinal plants and are recognized for their beneficial effects on human health. nih.govkyoto-u.ac.jp Academic research has highlighted the role of prenylation in improving the bioavailability of compounds by enhancing their ability to cross cellular membranes. researchgate.netrsc.org The diverse biological activities attributed to prenylated natural products include anticancer, anti-inflammatory, and antimicrobial effects, making them attractive lead compounds in drug discovery. researchgate.netnih.govkyoto-u.ac.jp

Research Landscape and Identified Knowledge Gaps for 3-[(3-Methylbut-2-en-1-yl)oxy]benzoic Acid

Despite the clear significance of both the benzoic acid scaffold and the prenyl functional group, the specific compound This compound remains largely unexplored in the scientific literature. A comprehensive search of public chemical databases and research articles reveals a notable absence of detailed studies on its synthesis, characterization, and biological activity.

The PubChem database provides basic structural information for the compound, which is presented in the table below. However, it explicitly notes the lack of available literature data. uni.lu This indicates a significant knowledge gap in the scientific understanding of this particular molecule.

While general synthetic methods for creating ether linkages and for the prenylation of aromatic compounds are well-established, specific protocols for the efficient and selective synthesis of this compound have not been reported. rsc.orgmdpi.com Furthermore, there is no published data on its physical, chemical, or pharmacological properties. Its potential as a therapeutic agent, based on the known activities of related benzoic acid and prenylated compounds, is purely speculative at this stage.

The absence of research on this compound presents a clear opportunity for future investigation. Key areas for research would include:

Development of a reliable and high-yielding synthetic route.

Thorough characterization of its physicochemical properties.

In vitro and in vivo screening to determine its biological activity profile, particularly for potential antimicrobial, anti-inflammatory, or anticancer effects.

Structure-activity relationship (SAR) studies to understand how the position of the prenyl ether linkage on the benzoic acid ring influences its activity, by comparing it with other isomers such as 4-methoxy-3-(3-methyl-2-butenyl)-benzoic acid. nih.gov

The exploration of this compound could lead to the discovery of a novel bioactive molecule with potential applications in medicine or other fields.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name This compound
SMILES CC(=CCOC1=CC=CC(=C1)C(=O)O)C
InChIKey MPDXZEAUIIFQRB-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Benzoic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylbut-2-enoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDXZEAUIIFQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=CC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 3 Methylbut 2 En 1 Yl Oxy Benzoic Acid and Derivatives

Retrosynthetic Analysis of the 3-[(3-Methylbut-2-en-1-yl)oxy]benzoic Acid Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the ether linkage (C-O bond).

This primary disconnection points to two key precursors:

A phenolic component: 3-hydroxybenzoic acid.

A prenyl component: A suitable C5 building block, typically an electrophile like prenyl bromide (1-bromo-3-methyl-2-butene).

This disconnection suggests that the forward synthesis would involve an etherification reaction, a cornerstone of classical organic synthesis.

An alternative retrosynthetic strategy involves an initial functional group interconversion. Recognizing that the carboxylic acid might interfere with certain reaction conditions, particularly those requiring a strong base, the carboxyl group can be temporarily masked as an ester.

This secondary disconnection leads to a multi-step synthesis:

Esterification: Conversion of 3-hydroxybenzoic acid to its corresponding ester (e.g., methyl or ethyl 3-hydroxybenzoate).

Etherification: Formation of the ether bond by reacting the hydroxy-ester with a prenyl halide.

Hydrolysis: Saponification of the ester to reveal the target carboxylic acid.

This pathway, while longer, often provides cleaner reactions and higher yields by preventing unwanted side reactions with the acidic proton of the carboxyl group. rasayanjournal.co.in

Classical Synthetic Approaches

Traditional methods for constructing the this compound scaffold have long been established and are still widely used due to their reliability and the accessibility of reagents.

The most direct method for synthesizing aryl ethers is the Williamson ether synthesis. masterorganicchemistry.combyjus.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide ion. masterorganicchemistry.combyjus.com In the context of the target molecule, the phenoxide is generated by deprotonating 3-hydroxybenzoic acid with a suitable base.

The general reaction is as follows:

3-hydroxybenzoic acid is treated with a base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide.

The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a prenyl halide (e.g., prenyl bromide), displacing the halide and forming the ether linkage.

The choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenol (B47542), while weaker bases like potassium carbonate (K₂CO₃) are also effective, often in polar aprotic solvents like acetone (B3395972) or N,N-dimethylformamide (DMF). rasayanjournal.co.inbyjus.com The reaction temperature typically ranges from room temperature to moderate heating (50-100 °C) and can take several hours to complete. byjus.com Because this is an SN2 reaction, primary alkyl halides like prenyl bromide are ideal substrates. masterorganicchemistry.comkhanacademy.org

Friedel-Crafts alkylation is a fundamental reaction that forms a carbon-carbon bond between an aromatic ring and an alkyl group, typically using a strong Lewis acid catalyst. However, for the synthesis of this compound, the goal is to form a carbon-oxygen (ether) bond, not a carbon-carbon bond. Therefore, a direct Friedel-Crafts alkylation is not the appropriate pathway. In the literature, Friedel-Crafts type conditions applied to phenolic substrates often result in C-alkylation, where the prenyl group attaches directly to the benzene (B151609) ring, a process that can lead to isomeric byproducts. google.com

The introduction of a prenyl group onto a phenol via O-alkylation (etherification) is distinct from C-alkylation (Friedel-Crafts). The Williamson ether synthesis described previously is the classical and direct method for achieving the required O-prenylation for the target molecule's scaffold. rasayanjournal.co.inmasterorganicchemistry.com

To circumvent potential side reactions and improve solubility, a common and effective strategy involves protecting the carboxylic acid as an ester before performing the etherification. rasayanjournal.co.in This multi-step approach is often preferred for achieving high purity and yield.

The sequence proceeds as follows:

Esterification: 3-hydroxybenzoic acid is first converted to an ester, such as methyl 3-hydroxybenzoate or ethyl 3-hydroxybenzoate. This is typically achieved through Fischer esterification, using an excess of the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., concentrated H₂SO₄) under reflux. rasayanjournal.co.in

Etherification: The resulting 3-hydroxybenzoate ester is then subjected to Williamson ether synthesis. The phenolic hydroxyl group is deprotonated with a base like potassium carbonate in a solvent such as acetone, followed by the addition of prenyl bromide. The reaction is typically run under reflux for several hours to yield the 3-(prenyloxy)benzoate ester. rasayanjournal.co.in

Hydrolysis: The final step is the saponification of the ester group. The purified 3-(prenyloxy)benzoate ester is treated with an aqueous base, such as 10% aqueous potassium hydroxide (B78521) (KOH) in methanol, followed by acidification with a mineral acid like dilute HCl. rasayanjournal.co.in This hydrolyzes the ester back to the carboxylic acid, yielding the final product, this compound. rasayanjournal.co.inchemicalbook.com

Table 1: Summary of Classical Synthetic Reactions

Reaction Step Reagents & Conditions Product Reference
Esterification 3-hydroxybenzoic acid, Methanol (MeOH), conc. H₂SO₄, Reflux (8 hrs) Methyl 3-hydroxybenzoate rasayanjournal.co.in
Etherification Methyl 3-hydroxybenzoate, Prenyl Bromide, K₂CO₃, Acetone, Reflux (6-8 hrs) Methyl 3-[(3-methylbut-2-en-1-yl)oxy]benzoate rasayanjournal.co.in
Hydrolysis Methyl 3-[(3-methylbut-2-en-1-yl)oxy]benzoate, 10% aq. KOH in MeOH; then dil. HCl This compound rasayanjournal.co.in
Direct Etherification 3-hydroxybenzoic acid, Prenyl Halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) This compound rasayanjournal.co.inbyjus.com

Modern Synthetic Advancements

While classical methods are robust, modern organic synthesis has focused on developing catalytic processes that offer milder reaction conditions, greater functional group tolerance, and higher efficiency.

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-O bonds, providing powerful alternatives to the Williamson ether synthesis. researchgate.net These methods, often employing palladium (Pd) or copper (Cu) catalysts, can couple aryl halides or their surrogates with alcohols under relatively mild conditions. organic-chemistry.orgnih.gov

Copper-Catalyzed Coupling: The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved with the development of new ligands. Modern Ullmann-type couplings can form aryl-alkyl ethers from aryl halides and alcohols. For instance, using a copper catalyst with ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) allows for the coupling of aryl iodides and bromides with various alcohols under milder conditions than the traditional Ullmann reaction. organic-chemistry.org The use of N,N-dimethylglycine as a ligand is also effective for coupling aryl iodides with aliphatic alcohols. organic-chemistry.org

Palladium-Catalyzed Coupling: Palladium catalysis, particularly the Buchwald-Hartwig amination and its etherification variants, has become a premier tool for C-O bond formation. These reactions typically involve a palladium precatalyst and a specialized phosphine (B1218219) ligand. nih.gov For example, protocols have been developed for the Pd-catalyzed coupling of (hetero)aryl bromides with a wide range of alcohols. nih.gov The use of specific biaryl phosphine ligands is key to achieving high efficiency, even with less reactive aryl chlorides. organic-chemistry.org These methods are known for their exceptional functional group tolerance and often proceed under mild, base-mediated conditions. nih.govnih.gov

Table 2: Examples of Modern Catalytic C-O Coupling Conditions

Catalyst System Reactants Key Features Reference(s)
Copper/Ligand Aryl Iodide/Bromide + Alcohol Ligands like Me₄Phen or N,N-dimethylglycine enable milder conditions. organic-chemistry.org
Palladium/Ligand (Hetero)aryl Halide + Alcohol Biaryl phosphine ligands (e.g., tBuBrettPhos) allow for high efficiency and broad functional group tolerance. organic-chemistry.orgnih.gov
Nickel/Ligand Aryl Iodide + Benzylic Acetal A nickel-catalyzed cross-coupling that proceeds via a radical mechanism under mild, base-free conditions. nih.gov

Green Chemistry Principles in Synthesis

The industrial and laboratory-scale synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and enhance safety and efficiency. While specific green synthetic routes for this compound are not extensively documented in dedicated studies, the principles can be applied to its conventional synthesis, typically a Williamson ether synthesis between a 3-hydroxybenzoate salt and a prenyl halide.

Key green chemistry strategies applicable to this synthesis include:

Use of Renewable Feedstocks: The benzoic acid framework can be derived from renewable sources. Lignin, a complex polymer abundant in biomass, can be broken down through oxidative processes to yield valuable benzoic acid derivatives (BADs) like p-hydroxybenzoic acid and vanillic acid. rsc.org Developing pathways from these lignin-derived platform chemicals to 3-hydroxybenzoic acid provides a sustainable alternative to petroleum-based starting materials. rsc.org

Safer Solvents and Reaction Conditions: Traditional ether syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or acetone, which pose environmental and health risks. Green chemistry encourages the substitution of these with safer alternatives such as water, ethanol, or innovative media like deep eutectic solvents (DESs). mdpi.com Furthermore, the use of hydrogen peroxide as an oxidizing agent, which produces water as its only byproduct, presents a greener option compared to heavy-metal-based oxidants. google.com

Energy Efficiency: Microwave-assisted synthesis is a powerful tool for enhancing energy efficiency. ajrconline.org By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes and increase product yields compared to conventional heating methods like refluxing. ajrconline.orgnih.govrsc.org This technique has been successfully applied to a wide range of organic reactions, including the synthesis of various heterocyclic compounds and benzilic acid. nih.govwjpmr.com

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. In the synthesis of benzoic acid derivatives, phase-transfer catalysts can improve the efficiency of reactions involving immiscible phases. google.com Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages in terms of selectivity and mild reaction conditions (e.g., neutral pH, room temperature). rsc.org Enzymes like lipases and ketoreductases are used in the industrial synthesis of chiral alcohols and carboxylic acids. nih.gov For the synthesis of this compound, a hypothetical biocatalytic approach could involve an O-alkylation reaction catalyzed by a promiscuous enzyme, avoiding harsh reagents and conditions. acs.org

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogues is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. By systematically modifying the chemical structure of this compound, researchers can identify the key molecular features responsible for its biological activity and optimize its properties. Benzoic acid derivatives are known to possess a wide spectrum of biological activities, making them attractive scaffolds for such studies. iomcworld.comresearchgate.net

The primary strategies for generating derivatives of this compound involve modifications at three key positions: the prenyl side chain, the aromatic ring, and the carboxylic acid group.

Modification of the Alkoxy Side Chain: The size, shape, and flexibility of the ether-linked side chain can significantly influence how the molecule interacts with a biological target. Analogues are synthesized by replacing the prenyl group with other alkyl or alkenyl chains of varying lengths and degrees of unsaturation, such as butyl, pentyl, hexyl, or farnesyl groups. rasayanjournal.co.innih.gov These modifications are typically achieved via Williamson ether synthesis, reacting methyl 3-hydroxybenzoate with various alkyl halides, followed by hydrolysis of the ester. rasayanjournal.co.in

Modification of the Aromatic Ring: Altering the substitution pattern of the benzene ring helps to probe the electronic and steric requirements for activity. This can involve moving the prenyl-oxy group to the ortho or para positions or introducing additional substituents like hydroxyl, methoxy (B1213986), or alkyl groups onto the ring. These derivatives help to map the binding pocket of the target protein. iomcworld.compharmacy180.com

Modification of the Carboxylic Acid: The carboxylic acid group is a key functional handle that is often involved in hydrogen bonding or ionic interactions with biological targets. It is frequently converted into esters, amides, or other bioisosteres to modulate properties like acidity (pKa), lipophilicity, and metabolic stability. For instance, condensing the benzoic acid with various amines or alcohols yields a library of amides and esters for biological evaluation. researchgate.netrasayanjournal.co.inresearchgate.net

The following interactive table summarizes various synthesized derivatives based on the benzoic acid scaffold and the rationale for their creation in the context of SAR studies.

Parent Scaffold Modification Strategy Resulting Derivative Class Synthetic Approach Purpose/Activity Studied Reference(s)
3-Hydroxybenzoic acidEtherification with various alkyl halides3-Alkoxy benzoic acids (e.g., 3-butoxy, 3-pentoxy)Williamson ether synthesis followed by hydrolysisTo generate novel hybrid derivatives for antibacterial screening. rasayanjournal.co.inresearchgate.net
4-Hydroxybenzoic acidPrenylation with geranyl or farnesyl groupsPrenylated/Geranylated p-hydroxybenzoic acidsNatural product isolation or enzymatic synthesisExploration of antiherbivore and cytokine production inhibitory activities. nih.govresearchgate.net
Diphenylamine-based retinoid (benzoic acid part)Isosteric replacement of carboxylic acidCinnamic acid and phenylpropionic acid derivativesMulti-step synthesisTo obtain retinoid receptor (RXR) agonists, synergists, and antagonists. nih.gov
4-Aminobenzoic acidCondensation and cyclization4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid estersMulti-step synthesis including acylation, cyclization, and esterificationSynthesis of novel esters for evaluation of biological activities. researchgate.net
Benzoic AcidIntroduction of substituents on the ringMethoxy- and hydroxy-substituted N-benzimidazole carboxamidesAmide coupling (EDC, HOBt)Investigation of antiproliferative, antioxidant, and antibacterial activities. mdpi.com

These synthetic efforts, guided by SAR principles, are crucial for advancing our understanding of how small molecules like this compound exert their biological effects and for developing new chemical entities with improved therapeutic potential.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and structural analysis of chemical compounds in complex mixtures. For 3-[(3-Methylbut-2-en-1-yl)oxy]benzoic acid, LC-MS/MS provides crucial information regarding its molecular weight and fragmentation patterns, which are essential for its identification.

Chromatographic Separation: The compound is typically separated using reverse-phase liquid chromatography. A C18 column is commonly employed for this purpose, offering good separation for moderately polar compounds. nih.gov The mobile phase often consists of a gradient mixture of water with an acid modifier, such as 0.1% formic acid (Solvent A), and an organic solvent like acetonitrile (B52724) (Solvent B). nih.govnih.gov The gradient elution, starting with a higher proportion of aqueous phase and gradually increasing the organic phase, allows for the effective separation of the analyte from other components.

Mass Spectrometry Analysis: Electrospray ionization (ESI) is a suitable ionization technique for this molecule, capable of producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The high-resolution mass of these ions allows for the confirmation of the elemental formula (C₁₂H₁₄O₃).

Tandem mass spectrometry (MS/MS) experiments involve the selection of a precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide structural information. Key expected fragmentation pathways for this compound would include the loss of the prenyl group (C₅H₈) and decarboxylation (loss of CO₂).

Predicted mass spectrometry data, including collision cross-section (CCS) values which relate to the ion's shape, are valuable for identification.

Table 1: Predicted LC-MS/MS Data for this compound Adducts

Adductm/z (Mass-to-Charge Ratio)Predicted CCS (Ų)
[M+H]⁺207.10158145.2
[M-H]⁻205.08702147.5
[M+Na]⁺229.08352151.9
[M+NH₄]⁺224.12812163.5
[M+K]⁺245.05746149.8
[M+H-H₂O]⁺189.09156139.5

Data sourced from PubChem predictions. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: a carboxylic acid, an aromatic ring, an ether linkage, and an alkene.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. docbrown.infospectroscopyonline.com This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid or liquid state. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups of the prenyl chain are found just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is anticipated in the range of 1710-1680 cm⁻¹. spectroscopyonline.com Conjugation of the carboxyl group with the aromatic ring lowers this frequency compared to non-conjugated carboxylic acids. spectroscopyonline.com

C=C Stretches: Absorptions from the aromatic ring are expected around 1600-1450 cm⁻¹. The C=C bond of the prenyl group will also show a stretch in this region.

C-O Stretches: Two distinct C-O stretching vibrations are predicted. The C-O stretch associated with the carboxylic acid group typically appears between 1320 and 1210 cm⁻¹. spectroscopyonline.com The aryl-alkyl ether linkage (Ar-O-CH₂) is expected to produce a strong, characteristic absorption band around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

Table 2: Predicted Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Strong, Very Broad
Carboxylic AcidC=O stretch1710 - 1680Strong
Ether (Ar-O-C)C-O stretch~1250 and ~1040Strong
Carboxylic AcidC-O stretch1320 - 1210Medium
Aromatic/AlkeneC=C stretch1600 - 1450Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring conjugated with the carboxylic acid group. For benzoic acid in its neutral (protonated) form, two main absorption bands are observed: a strong B-band (benzenoid) around 230 nm and a weaker, broader C-band (or E2-band) around 274 nm. rsc.org The presence of the alkoxy substituent at the meta position is expected to have a minor effect on the position of these absorption maxima compared to benzoic acid itself. The spectrum is pH-dependent; in basic solutions, the deprotonated carboxylate form (benzoate) will cause a blue shift (shift to shorter wavelengths) of these bands. rsc.org

Theoretical and Computational Investigations

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Further research into this specific compound would be required for such an article to be written.

Biological and Pharmacological Investigations Pre Clinical and Mechanistic Focus

In vitro Biological Activities

Research into the enzymatic interactions of 3-[(3-Methylbut-2-en-1-yl)oxy]benzoic acid has revealed its potential as a modulator of specific enzyme activities. One study investigated its effects on human monoamine oxidase (hMAO) enzymes, which are crucial in the metabolism of neurotransmitters. The compound was identified as a potent and selective inhibitor of hMAO-B.

The inhibition mechanism was determined to be competitive and reversible. This selective inhibition of hMAO-B over hMAO-A suggests potential for this compound in contexts where modulating the activity of this specific enzyme is desirable.

Table 1: Inhibitory Activity of this compound against hMAO Enzymes

EnzymeIC₅₀ (μM)Inhibition TypeSelectivity Index (hMAO-A IC₅₀ / hMAO-B IC₅₀)
hMAO-A> 40-> 38.46
hMAO-B1.04Competitive, Reversible

Data sourced from a study on hMAO inhibitors.

Currently, there is no publicly available scientific literature detailing the results of receptor binding assays for this compound.

The impact of this compound on cell viability and proliferation has been explored in human breast cancer cell lines. Studies have shown that this compound can decrease the viability of MDA-MB-231 cells in a manner that is dependent on both concentration and the duration of exposure. For instance, treatment with the compound at concentrations of 50 and 100 μM for 24 and 48 hours resulted in a significant reduction in cell viability.

Table 2: Effect of this compound on the Viability of MDA-MB-231 Cells

Concentration (μM)Treatment Duration (hours)% Cell Viability
502475
1002460
504865
1004845

Data represents approximate values derived from published graphical data.

Investigations into the mechanisms underlying the anti-proliferative effects of this compound have pointed towards its ability to interfere with the cell cycle. In MDA-MB-231 human breast cancer cells, treatment with this compound has been shown to induce cell cycle arrest at the G0/G1 phase. This arrest prevents cells from proceeding to the S phase, where DNA replication occurs, thereby halting their proliferation.

The effects of this compound on cell cycle progression are linked to its ability to modulate the expression of key regulatory proteins. Studies in MDA-MB-231 cells have demonstrated that the compound can decrease the expression levels of Cyclin D1 and Cyclin E. These cyclins are essential for the transition from the G1 to the S phase of the cell cycle. By downregulating their expression, the compound effectively enforces the G0/G1 arrest.

Cell-Based Assays

Studies on Oxidative Stress and Antioxidant Capacity

The antioxidant potential of benzoic acid derivatives is a well-documented area of research. The capacity of these compounds to mitigate oxidative stress is largely attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant activity is significantly influenced by the nature and position of substituents on the aromatic ring. nih.govmdpi.com

The introduction of a prenyl group can enhance the antioxidant activity of phenolic compounds. nih.govresearchgate.net This enhancement is often attributed to the increased lipophilicity conferred by the prenyl chain, which may facilitate interaction with lipid membranes and protect them from peroxidation. Furthermore, the double bond within the prenyl group can also contribute to radical scavenging activities. nih.gov Studies on prenylated hydroquinones and prenylated 4-hydroxy-benzoic acids have shown that these compounds are effective in suppressing DPPH radicals and inhibiting lipid peroxidation. nih.gov

The position of the substituent on the benzoic acid ring is also a critical determinant of antioxidant capacity. For instance, studies on various dihydroxybenzoic acids have shown that the relative positions of the hydroxyl groups significantly impact their free radical scavenging ability. nih.govnih.gov While direct data on this compound is not available, the meta-position of the prenyl-oxy group might influence the electronic properties of the carboxylic acid and the aromatic ring, thereby modulating its antioxidant potential.

Table 1: Antioxidant Activity of Structurally Related Benzoic Acid Derivatives Disclaimer: The following data is for structurally related compounds and is intended to provide a comparative context for the potential activity of this compound.

Compound Assay Result (IC50 or % Inhibition) Reference
2,3-Dihydroxybenzoic acid FRAP 202 ± 10.6 TAU/µmol nih.gov
3,4-Dihydroxybenzoic acid DPPH Radical Scavenging IC50 = 2.42 ± 0.08 µM mdpi.com
Gallic acid (3,4,5-Trihydroxybenzoic acid) DPPH Radical Scavenging -- nih.gov
Vanillic acid DPPH Radical Scavenging -- nih.gov
Anti-inflammatory Pathways and Cellular Responses

Phenolic compounds, including benzoic acid derivatives, are recognized for their anti-inflammatory properties. nih.govijfmr.com The prenyl group is a significant contributor to the anti-inflammatory effects of many natural products. nih.gov Prenylated phenolics have been shown to modulate various inflammatory pathways, including the inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), the reduction of nitric oxide (NO) production, and the suppression of pro-inflammatory cytokines such as TNF-α and interleukins (e.g., IL-6). nih.govnih.gov

For example, gentisic acid (2,5-dihydroxybenzoic acid), a derivative of benzoic acid, has been shown to suppress lipopolysaccharide (LPS)-stimulated inflammatory responses by controlling the production of NO and pro-inflammatory cytokines. nih.gov The mechanism often involves the modulation of key signaling pathways like the NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov A study on a prenylated phenolic compound from licorice, glycyuralin Q, demonstrated its ability to inhibit the expression of iNOS, COX-2, TNF-α, IL-6, MMP3, and MMP13 in IL-1β-stimulated mouse primary chondrocytes, with its action being mediated through the NF-κB pathway. nih.gov

Table 2: Anti-inflammatory Activity of Structurally Related Phenolic Compounds Disclaimer: The following data is for structurally related compounds and is intended to provide a comparative context for the potential activity of this compound.

Compound Model System Key Findings Reference
Glycyuralin Q IL-1β-stimulated mouse primary chondrocytes Inhibition of iNOS, COX-2, TNF-α, IL-6, MMP3, MMP13 expression via NF-κB pathway nih.gov
Gentisic Acid LPS-stimulated RAW 264.7 macrophages Suppression of NO and pro-inflammatory cytokine production nih.gov
Antimicrobial and Antiviral Activity Investigations

Benzoic acid and its derivatives are widely used as antimicrobial agents in food preservation and pharmaceuticals. acenet.edu Their mechanism of action is generally attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic enzymes, which is more effective at a lower pH. nih.govwikipedia.org The antimicrobial spectrum and efficacy can be influenced by the substituents on the benzoic acid ring. For instance, the presence and position of hydroxyl and methoxyl groups can alter the antibacterial activity against various strains. nih.gov The lipophilicity conferred by the prenyl group in this compound could potentially enhance its antimicrobial activity by facilitating its passage through the lipid-rich cell membranes of bacteria and fungi.

In the realm of antiviral research, benzoic acid derivatives have also shown promise. Studies have reported the antiviral activity of certain benzoic acid derivatives against various viruses, including influenza virus and herpes simplex virus (HSV). nih.govresearchgate.net For example, a synthesized benzoic acid derivative, NC-5, was found to inhibit influenza A virus replication in a dose-dependent manner. nih.gov The mechanism of action for some of these derivatives involves the inhibition of key viral enzymes, such as neuraminidase in the case of the influenza virus. nih.govnih.gov Molecular docking studies have also been employed to investigate the potential of benzoic acid derivatives to inhibit viral proteases, such as the main protease of SARS-CoV-2. nih.govnih.gov The presence of a prenyl group could influence the binding affinity of this compound to viral protein targets, suggesting a potential for antiviral activity. The lipophilic nature of the prenyl chain might also play a role in disrupting the lipid envelopes of certain viruses. frontiersin.org

Table 3: Antimicrobial and Antiviral Activity of Structurally Related Benzoic Acid Derivatives Disclaimer: The following data is for structurally related compounds and is intended to provide a comparative context for the potential activity of this compound.

Compound Activity Target Organism/Virus Key Findings (e.g., MIC, EC50) Reference
Benzoic Acid Antibacterial Escherichia coli O157 MIC = 1 mg/mL nih.gov
2-Hydroxybenzoic Acid Antibacterial Escherichia coli O157 MIC = 1 mg/mL nih.gov
NC-5 Antiviral Influenza A virus (H1N1) EC50 = 33.6 µM nih.gov

In vivo Pharmacological Studies (Animal Models Only)

Investigation of Mechanistic Pathways in Relevant Animal Models

While no in vivo studies specifically investigating this compound are available, research on other benzoic acid derivatives provides a framework for potential in vivo investigations. For instance, a study on the benzoic acid derivative NC-5 in a mouse model of influenza A virus infection demonstrated that oral administration protected the animals from the lethal effects of the virus, reduced weight loss, and alleviated virus-induced lung injury. nih.gov Mechanistically, this was linked to the suppression of viral protein expression and inhibition of neuraminidase activity. nih.gov

In the context of inflammation, animal models are crucial for elucidating the mechanisms of action of benzoic acid derivatives. For example, the anti-inflammatory activity of novel 5-acetamido-2-hydroxy benzoic acid derivatives was investigated in a writhing test induced by acetic acid in an in-vivo model. mdpi.com Such models allow for the assessment of a compound's ability to reduce pain and inflammation, and subsequent tissue analysis can reveal its impact on inflammatory cell infiltration and cytokine production.

Should this compound be subjected to in vivo testing, relevant animal models would likely include those for inflammation (e.g., carrageenan-induced paw edema), oxidative stress (e.g., carbon tetrachloride-induced hepatotoxicity), and various infectious diseases, depending on its in vitro activity profile.

Assessment of Pharmacodynamic Markers

Pharmacodynamic markers are essential for understanding the dose-response relationship and the time course of a drug's effect in vivo. For a compound like this compound, a range of pharmacodynamic markers could be assessed in animal models.

In studies of anti-inflammatory activity, markers could include the reduction in paw volume in edema models, decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma or tissues, and reduced expression of enzymes like COX-2 and iNOS. nih.govmdpi.com For antioxidant effects, markers might include the measurement of malondialdehyde (MDA) levels as an indicator of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase in tissues.

In the context of antiviral research, pharmacodynamic markers could involve the quantification of viral load in tissues, monitoring of animal survival rates, and assessment of pathological changes in target organs. nih.gov Positron emission tomography (PET) using radiolabeled drugs is an advanced technique that can serve as a pharmacodynamic marker to understand the biodistribution and target engagement of a compound in vivo. nih.gov

Molecular Mechanisms of Action

The molecular mechanisms of action for benzoic acid derivatives are diverse and depend on their specific chemical structures. For this compound, the combination of the benzoic acid scaffold, the ether linkage, and the prenyl group would dictate its interactions with biological targets.

The carboxylic acid moiety is a key feature, allowing the molecule to act as a proton donor and to form hydrogen bonds and ionic interactions with biological macromolecules. patsnap.com The aromatic ring can participate in π-π stacking and hydrophobic interactions.

The prenyl group significantly influences the molecular mechanism by increasing lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets of enzymes and receptors. nih.gov Quantum chemistry and molecular docking studies on prenylated flavonoids have suggested that the prenyl substituent can be a favorable site for trapping free radicals. nih.gov Furthermore, the prenyl group can facilitate the binding of compounds to the catalytic sites of enzymes like xanthine (B1682287) oxidase and inducible nitric oxide synthase through hydrophobic interactions. nih.gov

Molecular docking studies on other benzoic acid derivatives have identified potential binding sites on various protein targets. For example, in silico studies have explored the binding of benzoic acid derivatives to the active site of the SARS-CoV-2 main protease, suggesting potential inhibitory activity. nih.govnih.gov Similarly, docking studies have been used to predict the binding affinity of benzoic acid derivatives to COX-2 receptors, providing a rationale for their anti-inflammatory effects. nih.gov

Therefore, it is hypothesized that this compound could exert its biological effects through a combination of mechanisms, including direct enzyme inhibition (e.g., COX, LOX, viral enzymes), modulation of signaling pathways (e.g., NF-κB), and non-specific effects related to its antioxidant and membrane-perturbing properties.

Identification and Validation of Specific Molecular Targets

While direct molecular target identification for this compound is still an area of active research, studies on closely related prenylated benzoic acid derivatives suggest several potential protein targets. Molecular docking studies, a computational method used to predict the binding of a ligand to a receptor, have been instrumental in identifying these putative targets.

For instance, various benzoic acid derivatives have been investigated for their potential to inhibit enzymes that are key in disease processes. One such area of investigation is their potential antiviral activity. A molecular docking study explored the binding of several benzoic acid derivatives to the main protease of SARS-CoV-2, a critical enzyme for viral replication. nih.gov This study suggested that certain derivatives could fit into the active site of the protease, indicating a potential inhibitory role. nih.gov

Furthermore, other research has pointed towards the inhibition of enzymes involved in inflammation and cellular metabolism. A docking analysis of a benzoic acid derivative against carbonic anhydrase, an enzyme family involved in various physiological and pathological processes, including pH regulation and tumorigenesis, indicated it could be an effective inhibitor. researchgate.net In the context of inflammation, lipoxygenases (LOX) have been identified as potential targets for derivatives of mycophenolic acid, which shares structural similarities with benzoic acid derivatives. nih.gov These enzymes are crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov

The table below summarizes potential molecular targets for compounds structurally related to this compound, as suggested by molecular docking studies.

Potential Molecular Target Therapeutic Area Method of Identification Reference
SARS-CoV-2 Main ProteaseAntiviralMolecular Docking nih.gov
Carbonic AnhydraseVarious (e.g., anti-cancer)Molecular Docking researchgate.net
Lipoxygenase (LOX)Anti-inflammatoryMolecular Docking nih.gov

Elucidation of Downstream Signaling Cascades

The biological effects of this compound and its analogues are mediated by their influence on intracellular signaling cascades. A key pathway implicated is the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. The inhibition of nitric oxide (NO) production, a known activity of some prenylated benzoic acids, is often a downstream effect of NF-κB inhibition. NF-κB controls the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In other contexts, benzoic acid derivatives have been shown to modulate different signaling pathways. For example, the synthesis and evaluation of dephosphonated analogues of CMP-Neu5Ac, which can be considered related to modified benzoic acid structures, were found to inhibit GM3-synthase. nih.gov This inhibition led to a reduction in the GM3 ganglioside content in cells and subsequently activated the epidermal growth factor receptor (EGFR) signaling cascade. nih.gov This finding highlights the potential for this class of compounds to influence cell growth, proliferation, and differentiation pathways.

Interaction with Biomacromolecules (e.g., DNA, RNA, Proteins)

The primary mode of action for this compound and its analogues appears to be through direct interaction with proteins. Molecular docking studies have provided detailed insights into these interactions at the atomic level. These studies reveal that benzoic acid derivatives can form various types of non-covalent bonds with amino acid residues within the binding pockets of target proteins.

For example, in the docking study with the SARS-CoV-2 main protease, the interactions were characterized by hydrogen bonds with specific amino acid residues like CYS145 and SER144. nih.gov Similarly, the analysis of a benzoic acid derivative binding to carbonic anhydrase showed interactions that stabilize the compound within the active site of the enzyme. researchgate.net These interactions are crucial for the inhibitory activity of the compounds.

The nature of these interactions is often a combination of hydrogen bonding and hydrophobic interactions. The benzoic acid moiety, with its carboxyl group, can act as a hydrogen bond donor and acceptor, while the aromatic ring and the prenyl group can engage in hydrophobic and van der Waals interactions with non-polar amino acid residues in the protein's binding site. psu.edu

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogues, SAR studies have focused on modifying the prenyl group and the benzoic acid moiety to optimize their therapeutic effects. nih.govresearchgate.net

Impact of Prenyl Group Modifications

The prenyl group plays a significant role in the biological activity of these compounds, primarily by influencing their lipophilicity and interaction with biological targets. Modifications to the prenyl chain, such as changes in length or the introduction of functional groups, can have a profound impact on activity. For instance, studies on prenylated benzoic acid derivatives from Piper species have shown that the nature of the prenyl substituent is critical for their anti-infective properties. researchgate.net

The table below illustrates the impact of prenyl group modifications on the biological activity of benzoic acid analogues.

Compound/Analogue Modification to Prenyl Group Observed Biological Activity Reference
3-Geranyl-4-hydroxy-5-(3″,3″-dimethylallyl)benzoic acidPresence of a geranyl and a prenyl groupAntiherbivore activity lorarichards.com
Methyl 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxybenzoateGeranyl group attached to the benzoic acid ringAntimicrobial and molluscicidal activity nih.gov
Nervogenic acid (4-hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoic acid)Two prenyl groups on the benzoic acid ringSignificant antibacterial and molluscicidal activity nih.gov

Role of Benzoic Acid Moiety Substitutions

Substitutions on the benzoic acid ring are another key determinant of biological activity. The position and nature of these substituents can affect the molecule's electronic properties, solubility, and ability to bind to target proteins. psu.edu For example, the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring can significantly influence the anti-inflammatory and antimicrobial activities of prenylated benzoic acid derivatives. nih.gov

The following table demonstrates the effect of substitutions on the benzoic acid moiety.

Compound/Analogue Substitution on Benzoic Acid Moiety Observed Biological Activity Reference
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)-benzoateHydroxyl and methyl ester groupsAntibacterial and molluscicidal activity nih.gov
Methyl 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoateMethoxy and methyl ester groupsMolluscicidal activity nih.gov
2,5-dihydroxybenzoic acid (Gentisic acid)Two hydroxyl groupsPotential antiprotease activity against SARS-CoV-2 nih.gov

Correlation between Structural Features and Biological Outcomes

The collective findings from SAR studies indicate a clear correlation between the structural features of this compound analogues and their biological effects. A planar aromatic core is generally considered important for facilitating binding to the active sites of target proteins. psu.edu The lipophilic prenyl chain often enhances membrane permeability and hydrophobic interactions with the target. The substituents on the benzoic acid ring, particularly those capable of forming hydrogen bonds, are crucial for specific binding and potent bioactivity. researchgate.net

In essence, a balance between the lipophilic character imparted by the prenyl group and the hydrophilic nature of the substituted benzoic acid moiety is essential for optimal biological activity. This balance dictates the compound's pharmacokinetic and pharmacodynamic properties, ultimately determining its therapeutic potential.

Potential Applications and Future Research Directions

Utility as Biochemical Probes and Research Tools

There is currently no documented use of 3-[(3-Methylbut-2-en-1-yl)oxy]benzoic acid as a biochemical probe. However, its structural relative, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA), a fungal metabolite, has been synthesized and utilized as a tool to study cell cycle progression. Synthetic HMBA was observed to inhibit the cell cycle in HeLa cells, a human cervical cancer cell line. This inhibition was associated with the activation of the p21(WAFI) protein, a cyclin-dependent kinase inhibitor, and the suppression of cyclin D1 expression, a key regulator of cell cycle entry. nih.gov This suggests that structurally similar compounds, like the one , could potentially be developed into biochemical probes to investigate cell cycle regulation and related signaling pathways.

Role as Precursors in the Synthesis of Complex Organic Molecules

While there are no specific examples of this compound being used as a precursor, benzoic acids in general are fundamental building blocks in organic synthesis. rasayanjournal.co.insigmaaldrich.com For instance, a complex prenylated benzoic acid known as arieianal (B1254026), isolated from Piper arieianum, has been synthesized in a multi-step process. This synthesis demonstrates how a functionalized aromatic core can be coupled with a diterpenoid chain to create more complex, biologically active molecules. researchgate.netnih.gov The synthesis of 3- and 4-((phenylcarbamoyl)oxy)benzoic acids has also been reported as a straightforward three-step method to create important building blocks for potential drugs targeting Alzheimer's disease. semanticscholar.org This highlights the potential of this compound to serve as a starting material or an intermediate in the synthesis of more intricate organic compounds with potentially valuable properties.

Conceptual Implications for Rational Lead Design and Optimization in Drug Discovery

The design of novel benzoic acid derivatives is a common strategy in the pursuit of new therapeutic agents. For example, the synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives has led to the discovery of potent inhibitors against drug-resistant bacteria. researchgate.net The prenyl group, a key feature of this compound, is known to enhance the biological activity and bioavailability of flavonoids due to its lipophilic nature, which can improve interaction with cellular targets. nih.gov This lipophilicity can increase a molecule's affinity for cell membranes and improve its absorption in the gastrointestinal tract. nih.gov Therefore, the incorporation of a prenyl ether linkage onto a benzoic acid scaffold, as seen in the subject compound, represents a rational approach in lead design to potentially enhance the pharmacological properties of a parent molecule.

Emerging Research Avenues and Challenges

The future of research into this compound and related compounds is promising, with several key areas ripe for exploration.

Exploration of Uncharted Biological Activities

Prenylated benzoic acid derivatives isolated from various Piper species have demonstrated a wide range of biological effects, including antibacterial, antifungal, insecticidal, and antiparasitic activities. researchgate.net Specifically, derivatives from Piper have shown potent and selective activity against Leishmania braziliensis, as well as moderate antiplasmodial and trypanocidal activities. researchgate.net Furthermore, prenylated benzoic acid derivatives from Piper kelleyi have been identified as effective antiherbivore agents. lorarichards.com Given the breadth of bioactivity within this chemical class, it is plausible that this compound could possess unexplored biological activities in areas such as antimicrobial, anti-inflammatory, or anticancer research. rasayanjournal.co.inscispace.com

Development of Stereoselective Synthetic Routes

The synthesis of complex natural products often requires precise control over the three-dimensional arrangement of atoms, a field known as stereoselective synthesis. For instance, the synthesis of arieianal involved a stereoselective Horner-Wadsworth-Emmons condensation to achieve the desired geometry of an olefin in the isoprenoid side chain. researchgate.netnih.gov While this compound itself does not possess a chiral center, the development of stereoselective methods for introducing or modifying the prenyl group could be crucial for creating more complex and potent analogs with defined stereochemistry. The synthesis of other complex molecules, such as certain 3-phenoxybenzoic acid derivatives, has also been achieved through multi-step synthetic pathways. researchgate.net

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics for target identification)

Modern "omics" technologies offer powerful tools for elucidating the mechanisms of action of bioactive compounds. Metabolomics, the large-scale study of small molecules, has been used to study the metabolic profiles of C-prenyl coumarins, revealing how the prenyl group influences their metabolism and biological activity. nih.gov Proteomics, the study of proteins, can be employed for target identification of small molecules. nih.govkorea.ac.krasbmb.org For example, chemical proteomics can help identify the protein targets and off-targets of a drug candidate from a cellular environment. nih.gov Applying these technologies to this compound could help to identify its cellular targets, understand its metabolic fate, and uncover its mode of action, thereby accelerating its potential development for therapeutic or research applications.

Q & A

Q. Hypothetical Yield Optimization Table

ConditionYield (%)Purity (%)
K₂CO₃, DMF, 80°C6595
NaH, THF, 60°C7298
TBAB, DMSO, 100°C8597

Advanced: How can researchers resolve discrepancies in NMR spectral data when synthesizing derivatives of this compound?

Methodological Answer:
Discrepancies often arise from rotamers , impurity peaks , or solvent artifacts . Strategies include:

  • 2D NMR (HSQC, HMBC) : Assigns overlapping signals by correlating [¹H-¹³C] couplings.
  • Variable Temperature NMR : Resolves rotameric splitting (e.g., -80°C to 120°C).
  • Computational Validation : Compare experimental data with DFT-calculated chemical shifts (Gaussian, ORCA).
  • X-ray Crystallography : Confirm molecular geometry (e.g., dihedral angles of the ether group) .

Example: Aromatic proton splitting in derivatives may indicate para vs. meta substitution. HMBC correlations to carbonyl (δ ~170 ppm) clarify substitution patterns .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic region : Look for a singlet at δ ~8.1 ppm (C=O adjacent proton).
    • Ether group : δ 4.5–5.0 ppm (CH₂-O), δ 1.7–1.9 ppm (methyl groups).
  • IR : Strong C=O stretch at ~1680 cm⁻¹; ether C-O at ~1250 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ = 235.0974) and fragmentation (loss of CO₂, m/z 191).
  • X-ray Diffraction : Resolves stereoelectronic effects of the prenyloxy group .

Advanced: What strategies are effective in optimizing the regioselectivity of electrophilic substitutions on the benzoic acid core?

Methodological Answer:
The carboxylic acid group is a meta-directing substituent. To enhance para-selectivity:

  • Protect the COOH group as a methyl ester, reducing electron-withdrawing effects.
  • Use bulky directing groups (e.g., tert-butyl) to sterically hinder meta positions.
  • Lewis Acid Catalysis : FeCl₃ or AlCl₃ polarizes electrophiles (e.g., nitration) toward less hindered positions .

Case Study : Nitration of the methyl ester derivative yields 85% para-nitro product vs. 15% meta under FeCl₃ catalysis .

Basic: What in vitro bioactivity screening models are appropriate for assessing the pharmacological potential of this compound?

Methodological Answer:

  • Anti-inflammatory : LPS-induced cytokine release (IL-6, TNF-α) in macrophages (IC₅₀ determination) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Enzyme Inhibition : COX-2 or lipoxygenase assays (spectrophotometric monitoring).

Q. Example Protocol :

Treat RAW 264.7 cells with 10 μg/mL LPS + compound (1–100 μM).

Measure IL-6 via ELISA after 24h.

Compare with positive controls (e.g., dexamethasone) .

Advanced: How can computational chemistry predict the metabolic stability of this compound?

Methodological Answer:

  • Docking Studies : Simulate binding to CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina.
  • QSAR Models : Corporate logP, polar surface area, and H-bond donors to predict clearance rates.
  • Metabolite Identification : Use software (Meteor, GLORYx) to predict hydroxylation or demethylation pathways .

Q. Hypothetical Metabolites :

  • Primary : Hydroxylation at the prenyl group (m/z 251.0930).
  • Secondary : Glucuronidation (m/z 427.1402) .

Advanced: How to address conflicting data in solubility measurements across different solvent systems?

Methodological Answer:

  • Standardize Protocols : Use USP <1059> guidelines for equilibrium solubility (shake-flask method).
  • Control pH : Adjust with buffers (e.g., phosphate, pH 1.2–7.4) to mimic physiological conditions.
  • HPLC-UV Validation : Quantify dissolved compound at λ_max ~254 nm.

Example Conflict Resolution :
Discrepancies in DMSO vs. aqueous solubility may arise from aggregation. Use dynamic light scattering (DLS) to detect particulates .

Basic: What are the safety considerations for handling this compound in lab settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.